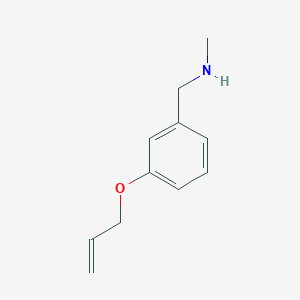

1-(3-(Allyloxy)phenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

N-methyl-1-(3-prop-2-enoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-13-11-6-4-5-10(8-11)9-12-2/h3-6,8,12H,1,7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUMHDULZXVUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580056 | |

| Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-97-9 | |

| Record name | N-Methyl-1-{3-[(prop-2-en-1-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 3 Allyloxy Phenyl N Methylmethanamine and Its Analogs

Established Synthetic Routes to Aryloxy-Substituted Amines

The synthesis of aryloxy-substituted amines like 1-(3-(Allyloxy)phenyl)-N-methylmethanamine hinges on the successful formation of an ether bond between a phenol (B47542) derivative and an allyl group, followed by the introduction of the aminomethyl functionality.

Preparative Methods Involving Allyl Alcohol and Phenol Derivatives

The formation of the allyloxy-phenyl ether linkage is a critical step. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an allyl halide (like allyl bromide) to form the aryl allyl ether.

For instance, the synthesis of 4-(Allyloxy)phenylmethanone is achieved by reacting 4-hydroxybenzophenone (B119663) with allyl bromide in the presence of potassium carbonate in acetone. nih.gov The mixture is heated to reflux for several hours to yield the desired product. nih.gov This approach can be adapted for various phenol precursors.

Another approach involves the direct reaction of an allyl alcohol with a phenol derivative. This dehydrative allylation can be catalyzed by various systems, such as molybdenum oxide on a titanium dioxide support (MoO₃/TiO₂). organic-chemistry.org Furthermore, processes exist for preparing allylamines directly from allyl alcohol and an amine in the presence of a phosphorus-containing catalyst at elevated temperatures. googleapis.com A two-step procedure for creating substituted allylic amines from allylic alcohols also involves a modified Gabriel synthesis, where the alcohol is first converted to a phthalimide (B116566) derivative and then deprotected using methylamine (B109427). organic-chemistry.org

Table 1: Comparison of Etherification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol derivative, Allyl halide, Base (e.g., K₂CO₃) | Reflux in solvent (e.g., Acetone) | Widely applicable, reliable |

| Dehydrative Allylation | Phenol derivative, Allyl alcohol, Catalyst (e.g., MoO₃/TiO₂) | Elevated temperatures | Uses allyl alcohol directly |

| Modified Gabriel Synthesis | Allylic alcohol, Phthalimide, Methylamine | Two steps: Mitsunobu conditions, then deprotection | Good for producing isomerically pure allylic amines organic-chemistry.org |

Utilization of Formaldehyde (B43269) and Methylamine in Synthetic Pathways

Formaldehyde and methylamine are key reagents for constructing the N-methylmethanamine side chain on the aromatic ring. The Mannich reaction is a classic example where a non-enolizable aldehyde like formaldehyde, an amine (primary or secondary), and a compound with an active hydrogen (like a phenol) condense to form a "Mannich base."

In a related context, formaldehyde and ammonium (B1175870) chloride can be reacted to produce methylamine. mdma.chyoutube.comreddit.com The process involves the condensation of formaldehyde and ammonium chloride to form methyleneimine, which is then reduced to methylamine. mdma.ch If formaldehyde is in excess, the reaction can proceed to form dimethylamine. mdma.ch

The Eschweiler-Clarke reaction is another relevant method for the methylation of primary or secondary amines. google.com This process uses an excess of formic acid and formaldehyde to convert an amine into its corresponding tertiary N-methylated amine. google.com The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with carbon dioxide being evolved as a byproduct. google.com This provides a direct route to N-methylated amines.

N-Methylation and Amination Techniques for Tertiary Amine Synthesis

The formation of the tertiary amine in this compound can be achieved through several powerful amination and methylation techniques.

Reductive Amination Approaches for Amine Scaffolds

Reductive amination is a highly versatile and widely used method for synthesizing amines. ck12.orgnih.govrsc.org It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. youtube.com This method is often preferred over alkylation because it avoids the issue of over-alkylation. masterorganicchemistry.com

For the synthesis of a tertiary amine, a secondary amine can be reacted with an aldehyde or ketone. ck12.org Alternatively, a primary amine can be reacted with an excess of formaldehyde in the presence of a reducing agent. google.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation. youtube.com The reaction can be catalyzed by acids, such as triflic acid, to promote the formation of the iminium ion. rsc.orgresearchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Substrate Compatibility | Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Typically in alcoholic solvents | Often requires pH control |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Aprotic solvents (e.g., DCE, THF) | Milder, more selective than NaBH₄ |

| Catalytic Hydrogenation (H₂/Pd-C) | Aldehydes, Ketones | Hydrogen atmosphere, catalyst | Can reduce other functional groups |

| Formic Acid | Aldehydes, Ketones | Used in Eschweiler-Clarke reaction | Acts as both acid catalyst and reductant google.com |

Nucleophilic Substitution Reactions in N-Alkylation

N-alkylation via nucleophilic substitution is a direct method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with an alkyl halide. wikipedia.org While conceptually simple, this reaction is often complicated by the fact that the product amine is frequently more nucleophilic than the starting amine. masterorganicchemistry.comyoutube.com This can lead to a "runaway reaction" or over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to form a tertiary amine, which can then be converted into a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

This tendency makes it difficult to selectively produce a primary or secondary amine. wikipedia.org However, the synthesis of tertiary amines from secondary amines via alkylation is generally more successful and less prone to over-alkylation due to increased steric hindrance around the tertiary nitrogen atom. masterorganicchemistry.com Furthermore, the intentional "exhaustive methylation" of an amine using an excess of a highly reactive alkylating agent like methyl iodide is a reliable method for preparing quaternary ammonium salts. masterorganicchemistry.comyale.edu

Application of Strong Bases (e.g., NaH) with Alkylating Agents (e.g., Iodomethane) for N-Monomethylation

Achieving selective N-monomethylation of primary amines can be challenging due to the potential for overmethylation. rsc.org One strategy to control this involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine before introducing the alkylating agent. This creates an amide anion which is then alkylated. However, this approach is often more suitable for less basic amines, like amides or sulfonamides, where the resulting anion is stabilized.

For simple amines, controlling the stoichiometry and reaction conditions is crucial. While traditional methods often lead to a mixture of products, newer protocols have been developed to improve selectivity. beilstein-archives.org For example, direct monomethylation of primary amines has been achieved with high selectivity using methyl triflate in a specific solvent like hexafluoroisopropanol (HFIP), which is believed to interfere with the amine and prevent overmethylation. rsc.org Multi-step procedures involving protection/methylation/deprotection strategies are also employed to ensure the formation of a pure monomethylated product. beilstein-archives.org

Preparation of Tertiary Amines via Iminium Ions and Organometallics

The synthesis of tertiary amines, a crucial structural motif in many biologically active compounds, can be efficiently achieved through the reaction of iminium ions with organometallic reagents. nih.govacs.org A convenient one-pot method involves the generation of functionalized iminium ions from unsymmetrical aminals, which are formed by the in-situ addition of various amides to an iminium salt like Tietze's salt ([Me2NCH2+]CF3COO-). nih.govresearchgate.net These reactive iminium ion intermediates can then be coupled with a diverse range of zinc and magnesium organometallic reagents to yield polyfunctional tertiary amines. nih.govacs.org This approach has been successfully applied to the synthesis of various phenethylamines and ephedrine (B3423809) derivatives. nih.govacs.org

Another strategy for forming tertiary amines involves the reductive amination of enamines. In this two-step process, a secondary amine is first reacted with a carbonyl compound to form an enamine. The subsequent reduction of the enamine, often with a hydride reagent like sodium borohydride, produces the tertiary amine. youtube.com The mechanism proceeds through the protonation of the enamine to form an iminium ion, which is then attacked by the hydride. youtube.com

More advanced methods for tertiary amine synthesis aim for a "carbonyl alkylative amination," which would involve the direct union of an alkyl fragment with an in-situ generated alkyl-iminium ion. researchgate.net While this has been a long-standing goal, recent developments have seen progress in this area. researchgate.netnih.gov

Synthesis of Structurally Related Derivatives and Scaffolds

The core structure of this compound can be modified to create a wide array of derivatives with potentially unique properties. These modifications include the introduction of different ring systems and functional groups.

Cyclopropylmethylamine Derivatives and Stereochemical Considerations

The synthesis of cyclopropylmethylamine derivatives is a key area of interest in medicinal chemistry. These derivatives can be prepared through various synthetic routes, often involving the use of chiral auxiliaries to control stereochemistry. For instance, the asymmetric Tsuji-Trost allylation using tert-butanesulfinamide as a chiral auxiliary is a key step in the synthesis of certain pyrrolidine (B122466) scaffolds. researchgate.net The stereochemical outcome of reactions involving the reduction of N-tert-butanesulfinyl imines can be controlled by the choice of reducing agent, with NaBH4 and L-Selectride often providing opposite diastereomers. researchgate.net

Binaphthalene Analogues Incorporating Allyloxy Functionalities

Binaphthalene-based ligands are widely used in asymmetric catalysis due to their chiral C2-symmetric structure. The synthesis of these analogs often begins with the chiral resolution of a racemic precursor. nih.gov Functional groups at the 8,8' positions of the binaphthyl backbone can create a unique chiral microenvironment. nih.gov The synthesis of a bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide, a photoinitiator for dental adhesives, demonstrates the incorporation of allyloxy functionalities into complex aromatic structures. beilstein-journals.org The synthesis involves the reaction of a substituted benzoic acid with 2-(allyloxy)ethanol, followed by conversion to the corresponding acyl chloride and subsequent reaction with phenylphosphine (B1580520) dilithium (B8592608) and oxidation. beilstein-journals.org

Quinoline and Thiazole (B1198619) Ring System Modifications through Allyloxy/Aryloxy Linkages

Thiazole derivatives are known for their diverse biological activities, and their synthesis has attracted significant attention. nih.gov Various synthetic routes can be employed to produce new thiazole derivatives with different structural motifs. nih.gov

Triazole and Phosphine (B1218219) Derivative Syntheses from Precursors

The "click" chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazole derivatives. nih.govdissertation.com This method allows for the efficient linking of molecular fragments. For instance, propargylated precursors can react with azides to form triazole rings. nih.gov

The synthesis of phosphine ligands incorporating triazole moieties has also been extensively explored. rsc.orgresearchgate.netrsc.org These ligands can be prepared by the lithiation of a triazole precursor followed by reaction with a chlorophosphine. researchgate.net The coordination chemistry of these ligands with various transition metals, such as palladium, platinum, rhodium, and iridium, has been studied, revealing their potential as versatile ligands in catalysis. rsc.orgrsc.org

Advanced Methodologies in Complex Molecule Construction

Modern organic synthesis relies on the development of novel and efficient methods for the construction of complex molecular architectures. One such advancement is the use of nickel catalysis to facilitate the coupling of carboxylic acids with organozinc reagents, a transformation that was previously challenging. drugdiscoverytrends.com This method allows for the formation of carbon-carbon bonds from readily available starting materials. drugdiscoverytrends.com Another powerful strategy involves the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. drugdiscoverytrends.com These advanced methodologies are crucial for the efficient synthesis of novel compounds with potential applications in various fields, including materials science and medicine.

Salt-Stabilized Organozinc Reagent Applications in Functionalization

The use of organozinc reagents is a powerful method for the formation of carbon-carbon bonds due to their high functional group tolerance and moderate reactivity. d-nb.infogoogle.com Salt stabilization, typically with lithium chloride (LiCl), enhances the solubility and reactivity of these reagents. researchgate.net This approach is particularly relevant for the synthesis of benzylic amines, including analogs of this compound.

A plausible and efficient route to the target compound and its analogs involves a multicomponent Mannich-type reaction. researchgate.net This reaction can utilize an organozinc reagent, an amine, and an aldehyde. In the context of synthesizing this compound, a potential pathway would involve the reaction of a (3-(allyloxy)phenyl)zinc halide with methylamine and formaldehyde or a suitable equivalent.

The generation of the required arylzinc reagent can be achieved through the direct insertion of zinc into an aryl halide or via a halogen-metal exchange from an organomagnesium precursor. google.comresearchgate.net For instance, 3-(allyloxy)bromobenzene could serve as a starting material. The presence of LiCl is often crucial for the success of the subsequent coupling reaction. researchgate.netrsc.org

Research has demonstrated the successful synthesis of a variety of α-branched amines using this methodology. The addition of benzylic and allylic organozinc reagents to resin-bound imines has been shown to produce α-branched secondary amines with a wide tolerance for various functional groups. organic-chemistry.org A one-pot, three-component reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, allows for the direct synthesis of functionalized tertiary benzylamines through the in situ formation of arylzinc reagents. nih.gov

Table 1: Key Features of Salt-Stabilized Organozinc Reagents in Amine Synthesis

| Feature | Description | Reference(s) |

| Reagent Type | Salt-stabilized organozinc halides (e.g., RZnX·LiCl) | researchgate.net |

| Key Advantages | High functional group tolerance, moderate reactivity, enhanced solubility and reactivity with salt stabilization. | d-nb.inforesearchgate.net |

| Reaction Type | Multicomponent Mannich-type reaction; Addition to imines. | researchgate.netorganic-chemistry.org |

| Typical Components | Aryl/benzylic zinc reagent, amine, aldehyde/formaldehyde. | researchgate.netnih.gov |

| Plausible Route to Target | (3-(allyloxy)phenyl)zinc halide + methylamine + formaldehyde. | researchgate.netnih.gov |

Investigations into Phosphinite-Phosphane-Oxide Isomerization and Retro-Phospha-Brook Rearrangements Affecting Phenyl Rings

The isomerization of phosphinites to phosphane oxides and the related retro-phospha-Brook rearrangement represent sophisticated methods in organophosphorus chemistry. mdpi.comnih.gov These rearrangements involve the intramolecular migration of a phosphinyl group. Specifically, the organic-chemistry.orguni-muenchen.de-phospha-Brook rearrangement is a powerful tool for carbonyl umpolung, leading to the formation of α-hydroxyphosphoryl compounds. mdpi.comnih.gov

While not a direct route to benzylic amines, these rearrangements can be employed to functionalize a phenyl ring in a manner that could be subsequently converted to the desired amine functionality. The retro-phospha-Brook rearrangement, for example, can proceed on a phenyl ring, indicating its potential for modifying aromatic systems. organic-chemistry.org

A hypothetical multi-step synthesis of an analog of this compound could involve an initial phospha-Brook rearrangement to introduce a phosphorus-containing functional group onto the phenyl ring. This group could then be chemically transformed through a series of steps into the N-methylmethanamine side chain. For instance, the Kabachnik-Fields reaction, a type of phospha-Mannich reaction, is a well-established method for synthesizing α-aminophosphonates and related compounds. nih.govbeilstein-journals.org This reaction involves the condensation of an amine, an aldehyde, and a P(O)H compound. nih.gov

The synthesis of N,N-bis(phosphinoylmethyl)amines and N,N,N-tris(phosphinoylmethyl)amines has been achieved through microwave-assisted, catalyst-free Kabachnik-Fields reactions. nih.gov This highlights the utility of phosphorus-based reactions in constructing complex amine architectures.

Table 2: Characteristics of Phosphorus-Based Rearrangements and Related Reactions

| Reaction/Rearrangement | Description | Potential Application for Analogs | Reference(s) |

| Phosphinite-Phosphane-Oxide Isomerization | Intramolecular conversion of a phosphinite to a more stable phosphane oxide. | Functionalization of the phenyl ring for subsequent elaboration. | organic-chemistry.org |

| organic-chemistry.orguni-muenchen.de-Phospha-Brook Rearrangement | Intramolecular migration of a phosphoryl group, typically from carbon to oxygen. | Creation of α-hydroxyphosphoryl compounds as synthetic intermediates. | mdpi.comnih.gov |

| Kabachnik-Fields Reaction | Condensation of an amine, an aldehyde, and a P(O)H compound. | Synthesis of α-aminophosphine oxides or α-aminophosphonates as precursors to amine analogs. | nih.govbeilstein-journals.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Heterocycle Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.orgnih.gov This reaction is characterized by its mild reaction conditions, broad substrate scope, and high yields. rsc.org While CuAAC does not directly produce the target amine, it offers a robust strategy for creating a triazole-containing analog, where the triazole ring serves as a stable structural element.

To synthesize an analog of this compound using CuAAC, one could envision a reaction between a benzyl (B1604629) azide (B81097) bearing the 3-(allyloxy)phenyl group and an alkyne that contains a precursor to the N-methyl group. Alternatively, an alkyne with the 3-(allyloxy)phenyl moiety could be reacted with an azide containing the N-methylmethanamine fragment.

For example, 3-(allyloxy)benzyl azide could be reacted with N-propargyl-N-methylamine in the presence of a copper(I) catalyst to yield a triazole analog. The CuAAC reaction has been shown to be effective with a variety of copper sources, including copper(I) salts, copper(II) salts with a reducing agent, and metallic copper. rsc.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate. sci-hub.se

Furthermore, cascade reactions combining CuAAC with subsequent C-H bond functionalizations have been developed, allowing for the one-pot synthesis of fully substituted and annulated 1,2,3-triazoles. nih.gov This highlights the versatility of CuAAC in constructing complex molecular architectures that could serve as analogs to the target compound.

Table 3: Overview of CuAAC for the Synthesis of Triazole Analogs

| Feature | Description | Reference(s) |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | rsc.orgnih.gov |

| Product | 1,4-disubstituted-1,2,3-triazoles. | rsc.org |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields, broad substrate scope. | rsc.orgresearchgate.net |

| Catalyst | Typically a copper(I) source (e.g., CuI, CuSO4/sodium ascorbate). | rsc.orgnih.gov |

| Plausible Route to Analog | Reaction of 3-(allyloxy)benzyl azide with an N-methylated alkyne. | nih.govnih.gov |

Pharmacological Characterization and Mechanistic Research on Biological Targets

Serotonin (B10506) Receptor (5-HT2C) Agonism and Functional Selectivity Studies

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant target for therapeutic agents aimed at treating conditions like obesity, substance use disorders, and various psychiatric conditions. nih.gov Agonist binding to the 5-HT2C receptor typically initiates intracellular signaling through the Gq protein pathway, leading to downstream effects. A key area of modern pharmacology is the concept of functional selectivity, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), which can fine-tune the therapeutic effects and reduce side effects. nih.govnih.gov

Assessment of Gq-mediated Calcium Flux Activity

Activation of the 5-HT2C receptor is canonically linked to the Gαq protein pathway, which stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium levels. This calcium flux is a measurable indicator of receptor agonism. However, no studies have been published that assess the Gq-mediated calcium flux activity of 1-(3-(Allyloxy)phenyl)-N-methylmethanamine.

Differentiation from β-Arrestin Recruitment Pathways

Upon agonist binding, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin proteins. nih.gov This process is crucial for receptor desensitization and internalization, but β-arrestins can also act as independent signal transducers. nih.gov The tendency of a compound to activate G-protein pathways versus β-arrestin recruitment is a measure of its functional selectivity. nih.govnih.gov There is no available data on whether this compound induces β-arrestin recruitment at the 5-HT2C receptor.

Selectivity Profiling against Other 5-HT Receptor Subtypes (e.g., 5-HT2A, 5-HT2B)

High sequence homology among serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, presents a challenge in developing selective ligands. nih.gov Activity at the 5-HT2A receptor is associated with psychedelic effects, while 5-HT2B agonism has been linked to cardiac valvulopathy. Therefore, selectivity for the 5-HT2C receptor is a critical parameter for potential therapeutic compounds. nih.govnih.gov The selectivity profile of this compound against these off-target receptors has not been documented.

Modulation of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Muscarinic acetylcholine receptors (M1-M5) are involved in a wide range of physiological functions in the central and peripheral nervous systems. nih.gov The M1 subtype, in particular, is a target for cognitive enhancement in neurological disorders. nih.gov Cross-reactivity of serotonergic compounds at muscarinic receptors is a possibility. However, there is no information in the scientific literature regarding any modulatory activity of this compound at any of the muscarinic acetylcholine receptor subtypes.

Enzyme-Targeted Interventions

Monoacylglycerol Lipase (B570770) (MAGL) and Alpha/Beta Hydrolase Domain-Containing Protein 6 (ABHD6) Modulation

Monoacylglycerol lipase (MAGL) and ABHD6 are key enzymes in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of these enzymes can potentiate endocannabinoid signaling, which has therapeutic implications for a variety of disorders. There are no published studies to indicate whether this compound has any inhibitory or modulatory effects on MAGL or ABHD6.

Gamma-Secretase Inhibition for Amyloid-Beta Production Pathways

No studies were found that investigate the effect of this compound on gamma-secretase activity or its potential role in modulating amyloid-beta production. While gamma-secretase inhibitors are a recognized class of molecules being investigated for conditions like Alzheimer's disease, the activity of this particular compound has not been reported in the searched literature. nih.govnih.gov

Chemokine Receptor (e.g., CCR2, CCR5) Modulation Mechanisms

There is no available research on the interaction between this compound and chemokine receptors such as CCR2 or CCR5. The modulation of these receptors is a key area of interest for inflammatory diseases. nih.govnih.gov However, the role, if any, of this specific compound in these pathways is not documented in the available literature. nih.govnih.gov

Investigation of DNA Interaction Modalities (e.g., Interstrand Cross-linking)

No data exists in the searched scientific papers to suggest that this compound interacts with DNA through mechanisms such as interstrand cross-linking.

There are no studies describing the photo-reactivity or potential alkylating properties of this compound in the context of DNA interaction.

Without any evidence of DNA binding, no research is available on the electronic and steric effects that would influence such interactions for this compound.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Molecular Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of a ligand for its biological target are dictated by a complex interplay of intermolecular forces. For 1-(3-(Allyloxy)phenyl)-N-methylmethanamine, the key structural components influencing these interactions are the allyloxy group on the phenyl ring and the N-methyl group on the methanamine side chain.

Impact of Allyloxy Substitution on Phenyl Ring Interactions

The substitution pattern of the phenyl ring is a critical determinant of a ligand's pharmacological profile. In the case of this compound, the allyloxy group at the meta-position introduces specific steric and electronic properties that modulate its binding to target receptors.

The allyloxy group, with its flexible and unsaturated allyl moiety, can participate in specific hydrophobic interactions within the binding site. The double bond in the allyl group may also engage in unique π-π stacking or other non-covalent interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. The conformational flexibility of the allyloxy chain allows it to adopt an optimal orientation to maximize these favorable contacts.

Illustrative Data on the Impact of Phenyl Ring Substituents on Receptor Affinity:

Table 1: Illustrative Receptor Affinity Data for Analogs of this compound with Varying Phenyl Ring Substituents

| Compound | R1 (meta-substituent) | Receptor Affinity (Ki, nM) |

| Analog A | -H | 150 |

| Analog B | -OCH3 (Methoxy) | 85 |

| This compound | -OCH2CH=CH2 (Allyloxy) | 60 |

| Analog C | -Cl (Chloro) | 120 |

| Analog D | -NO2 (Nitro) | 200 |

Disclaimer: The data presented in this table is illustrative and based on general SAR trends for phenethylamine (B48288) derivatives. Specific experimental values for these exact compounds may vary.

Influence of N-Methylation and Other N-Substitutions on Biological Activity

The nitrogen atom of the methanamine side chain is a crucial site for interaction with receptor residues, often forming a key salt bridge with an acidic amino acid like aspartate. The nature of the substituents on this nitrogen atom significantly modulates the ligand's affinity, selectivity, and functional activity.

N-methylation, as seen in this compound, generally results in a secondary amine. This modification can have several consequences. Compared to a primary amine, a secondary amine can alter the pKa of the nitrogen, which may affect the ionization state at physiological pH and the strength of the ionic interaction with the receptor. Furthermore, the methyl group adds steric bulk, which can either enhance binding by filling a small hydrophobic pocket or decrease affinity if it clashes with the receptor surface. In many cases, N-methylation is known to influence selectivity between different receptor subtypes. nih.gov

Systematic variation of the N-substituent provides valuable SAR data. Increasing the size of the alkyl group beyond a methyl group can lead to a decrease in affinity due to steric hindrance, although in some cases, larger, more lipophilic groups can access additional hydrophobic regions of the binding site, leading to increased potency.

Illustrative Data on the Influence of N-Substitutions on Biological Activity:

Table 2: Illustrative Biological Activity Data for 3-Allyloxyphenyl-methanamine Analogs with Varying N-Substituents

| Compound | N-Substituent | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 3-(Allyloxy)phenyl)methanamine | -H (Primary amine) | 95 | 150 |

| This compound | -CH3 (Secondary amine) | 60 | 80 |

| 1-(3-(Allyloxy)phenyl)-N-ethylmethanamine | -CH2CH3 (Secondary amine) | 110 | 200 |

| 1-(3-(Allyloxy)phenyl)-N,N-dimethylmethanamine | -CH3, -CH3 (Tertiary amine) | 250 | 500 |

Disclaimer: The data presented in this table is illustrative and based on general SAR trends for phenethylamine derivatives. Specific experimental values for these exact compounds may vary.

Role of Substituents on Biological Potency and Functional Selectivity

The combination of substituents on the phenyl ring and the amine determines not only the binding affinity but also the functional nature of the ligand (e.g., agonist, antagonist, or biased agonist). Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. This can be influenced by the ability of the ligand to stabilize specific receptor conformations.

For instance, the allyloxy group, through its specific interactions, might stabilize a receptor conformation that favors coupling to a particular G protein or β-arrestin pathway. Similarly, the N-methyl group can influence the orientation of the ligand in the binding pocket, which in turn can affect the conformational changes in the receptor that are necessary for signaling. The development of functionally selective ligands is a major goal in modern drug discovery, as it holds the promise of therapies with improved efficacy and reduced side effects. nih.govresearchgate.net

Rational Design Strategies for Optimized Ligands

The insights gained from SAR studies provide a foundation for the rational design of new ligands with improved properties. By understanding the steric, electronic, and hydrophobic requirements of the receptor's binding site, medicinal chemists can make targeted modifications to the lead compound, this compound, to enhance its affinity, selectivity, and desired functional activity.

Analysis of Steric and Electrostatic Fields in Binding Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools in rational drug design. biomolther.orgbiomolther.org These methods allow for the visualization of the ligand within the receptor's binding pocket and the analysis of the steric and electrostatic complementarity between the two.

By mapping the steric and electrostatic fields of the binding site, researchers can identify regions where modifications to the ligand would be beneficial. For example, if a void is present in a hydrophobic pocket adjacent to the allyl group, extending this chain or replacing it with a bulkier hydrophobic group could lead to enhanced binding. Similarly, if a region of positive electrostatic potential is identified near the phenyl ring, introducing an electron-rich substituent could improve electrostatic interactions. The goal is to design a ligand that fits snugly into the binding pocket and has an electrostatic surface that is complementary to that of the receptor.

Hydrophobic Contributions to Ligand-Target Recognition

Hydrophobic interactions are a major driving force for ligand-receptor binding. The nonpolar regions of the ligand, such as the phenyl ring and the allyl group, are driven out of the aqueous environment and into the hydrophobic pockets of the receptor. The strength of this interaction is proportional to the surface area of the nonpolar regions that are buried upon binding.

To optimize hydrophobic contributions, one could systematically vary the nature of the alkoxy group at the meta-position. Replacing the allyl group with other hydrophobic moieties of different sizes and shapes (e.g., propyl, cyclopropylmethyl, or benzyl) could lead to ligands with altered affinity and selectivity profiles. The aim is to find a substituent that maximizes favorable hydrophobic contacts without introducing steric clashes. This approach, guided by SAR data and computational modeling, can lead to the discovery of more potent and selective ligands.

Development of Signaling Pathway-Biased Ligands

The concept of biased agonism, or functional selectivity, has emerged as a significant paradigm in G-protein coupled receptor (GPCR) pharmacology. It describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor. nih.govacs.orgnih.gov This offers the potential to develop drugs with more refined therapeutic effects and fewer side effects by selectively engaging pathways associated with desired outcomes while avoiding those linked to adverse effects.

For phenylalkylamine derivatives, which frequently target serotonergic or adrenergic GPCRs, the development of biased ligands is an active area of research. nih.govacs.orgnih.gov The primary signaling pathways for many of these receptors involve coupling to Gαq or Gαi proteins, leading to the mobilization of intracellular calcium or the inhibition of adenylyl cyclase, respectively, as well as the recruitment of β-arrestin proteins, which can mediate both receptor desensitization and independent signaling cascades. nih.govnih.gov

Research into a diverse panel of phenylalkylamine analogs has demonstrated that modifications to the chemical scaffold can significantly influence pathway bias. nih.govacs.org Key structural determinants for biased agonism in this class of compounds often involve the nature and position of substituents on the phenyl ring and modifications to the ethylamine (B1201723) side chain. For instance, the lipophilicity and size of substituents at the 4-position of the phenyl ring have been shown to correlate with the efficacy of Gαq activation versus β-arrestin recruitment at the 5-HT2A receptor. nih.gov

Molecular docking studies suggest that these substituents can occupy a hydrophobic pocket within the receptor, and their specific interactions can stabilize receptor conformations that favor coupling to one signaling partner over another. nih.gov N-benzyl substitutions on the amine have also been shown to dramatically increase potency and can modulate the bias profile. nih.govacs.org

To illustrate the principles of developing biased ligands, consider the hypothetical data in the table below, which shows how systematic structural modifications to a core phenylalkylamine scaffold could influence functional selectivity between the Gαq and β-arrestin pathways.

Table 1: Hypothetical Functional Selectivity of 3-Substituted Phenylalkylamine Analogs

| Compound | 3-Position Substituent | Gαq Pathway Potency (EC50, nM) | β-Arrestin Recruitment Potency (EC50, nM) | Bias Factor (towards Gαq) |

| Reference | -H | 100 | 120 | 1.2 |

| Analog A | -OH | 80 | 150 | 1.9 |

| Analog B | -OCH3 | 75 | 200 | 2.7 |

| Analog C | -O-Allyl | 60 | 250 | 4.2 |

| Analog D | -Cl | 90 | 95 | 1.1 |

| Analog E | -CH3 | 110 | 130 | 1.2 |

This table is generated for illustrative purposes based on general principles of medicinal chemistry and does not represent empirically validated data for the specific compounds listed.

In this hypothetical example, increasing the size and lipophilicity of the ether-linked substituent at the 3-position (from hydroxyl to methoxy (B1213986) to allyloxy) progressively increases the bias towards the Gαq pathway, as indicated by the increasing bias factor. This suggests that the allyloxy group in "this compound" might confer a degree of Gαq bias compared to its hydroxyl or methoxy counterparts.

Lead Optimization through Structural Modifications and Scaffold Exploration

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. nih.govaltasciences.com This process involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For phenylalkylamine derivatives, lead optimization strategies often focus on systematic structural modifications and scaffold hopping. nih.govnih.gov

Structural Modifications:

Systematic modifications to a lead compound can provide detailed SAR information. For a scaffold like 1-phenyl-N-methylmethanamine, key areas for modification include:

Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring can profoundly affect activity. Halogenation, for example, can alter electronic properties and metabolic stability. Moving a substituent from one position to another can dramatically change receptor affinity and selectivity.

Ethylamine Side Chain: Modifications to the α- and β-positions of the ethylamine chain, such as the addition of a methyl group (as in amphetamines), can impact metabolic stability and interaction with the receptor.

N-Substitution: The substituent on the nitrogen atom is crucial for receptor interaction. Varying the size and nature of this group (e.g., from N-methyl to N-ethyl or larger groups) can fine-tune potency and selectivity.

Scaffold Exploration (Scaffold Hopping):

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead but have a different core structure. nih.govnih.gov This can lead to compounds with improved properties, such as better intellectual property positions, enhanced synthetic accessibility, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For a phenylalkylamine lead, scaffold hopping could involve replacing the phenyl ring with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, or altering the ethylamine linker.

The following hypothetical table illustrates how a lead optimization campaign might progress by evaluating various structural modifications to a core scaffold.

Table 2: Hypothetical Lead Optimization of a Phenylalkylamine Scaffold

| Compound ID | Core Scaffold | Phenyl Ring Substitution | N-Substitution | Target Affinity (Ki, nM) | Off-Target Selectivity (Fold) |

| Lead-001 | Phenyl-ethylamine | 3-OH | -CH3 | 50 | 10 |

| Opt-002 | Phenyl-ethylamine | 3-O-Allyl | -CH3 | 25 | 15 |

| Opt-003 | Phenyl-ethylamine | 3-O-Allyl, 4-Cl | -CH3 | 10 | 50 |

| Opt-004 | Phenyl-ethylamine | 3-O-Allyl | -C2H5 | 40 | 12 |

| SH-001 | Thienyl-ethylamine | 3-O-Allyl | -CH3 | 75 | 20 |

| SH-002 | Pyridyl-ethylamine | 3-O-Allyl | -CH3 | 60 | 25 |

This table is generated for illustrative purposes based on general principles of medicinal chemistry and does not represent empirically validated data for the specific compounds listed.

This hypothetical data shows that the introduction of an allyloxy group at the 3-position (Opt-002) improves affinity over the hydroxyl group of the initial lead (Lead-001). Further optimization by adding a chlorine atom at the 4-position (Opt-003) significantly enhances both affinity and selectivity. The table also demonstrates exploration of N-substitution (Opt-004) and scaffold hopping to thienyl and pyridyl cores (SH-001, SH-002), which in this example, did not yield improved affinity but did show modulation of selectivity.

Through such systematic approaches to structural modification and scaffold exploration, medicinal chemists can navigate the complex landscape of SAR to develop novel ligands with tailored pharmacological profiles. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Studies on Reaction Mechanisms

Quantum mechanical methods are employed to investigate the electronic structure and reactivity of molecules, offering a detailed understanding of reaction pathways and transition states.

The allyloxy moiety of 1-(3-(allyloxy)phenyl)-N-methylmethanamine is susceptible to isomerization, a reaction that can be computationally modeled to understand its mechanism and energetics. While direct computational studies on this specific molecule are not prevalent in the literature, analogous systems like allyl phenyl ethers and safrole have been investigated. researchgate.netmdma.ch Density Functional Theory (DFT) is a common method used for these types of analyses. acs.orgnih.govpku.edu.cn

Computational studies on similar allylic compounds suggest that isomerization can proceed through various pathways, often catalyzed by transition metals or bases. acs.orgnih.govacs.org These studies typically involve mapping the potential energy surface to identify the most favorable reaction coordinate.

Table 1: Theoretical Isomerization Pathways of Allylic Compounds

| Pathway | Catalyst/Initiator | Computational Method | Key Findings |

|---|---|---|---|

| Metal-Catalyzed | Transition Metals (e.g., Pd, Ru) | DFT | Identification of intermediate π-allyl complexes and determination of activation barriers. acs.orgrsc.org |

| Base-Catalyzed | Strong Bases (e.g., KOH) | DFT | Elucidation of proton transfer steps and the role of ion-pairing in stereospecificity. acs.org |

This table is illustrative and based on studies of analogous allylic compounds.

For this compound, a computational analysis would likely explore the transition states and intermediates involved in the migration of the double bond within the allyl group to form a propenyl ether. Such a study would provide valuable information on the conditions required to favor this transformation.

These studies often employ quantum mechanical calculations to model the nucleophilic attack of the amine on a carbon center, identifying the transition state and calculating the activation energy of the reaction. nptel.ac.in Different pathways, such as direct substitution or reductive amination, can be compared to determine the most likely synthetic route.

Table 2: Computational Approaches to C-N Bond Formation

| Reaction Type | Computational Method | Information Gained |

|---|---|---|

| Nucleophilic Substitution | Ab initio / DFT | Transition state geometry, activation energy, and reaction kinetics. |

| Reductive Amination | DFT | Mechanism of imine/enamine formation and subsequent reduction. |

This table represents general computational approaches to C-N bond formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

3D-QSAR methods analyze the three-dimensional properties of molecules to develop a predictive model of their biological activity. mdpi.com For a molecule like this compound, a 3D-QSAR study would involve aligning it with a set of structurally similar compounds with known activities against a particular biological target. nih.gov The resulting model would highlight the key structural features that contribute to or detract from the desired activity.

CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques. nih.govresearchgate.netimist.maresearchgate.netsemanticscholar.org They calculate steric and electrostatic fields (CoMFA) and similarity indices based on additional physicochemical properties like hydrophobicity and hydrogen bonding (CoMSIA) around a set of aligned molecules. researchgate.netniscpr.res.in

For a series of compounds including this compound, a CoMFA/CoMSIA study could generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. For instance, a map might indicate that a bulky substituent is preferred in one region, while an electron-withdrawing group is beneficial in another. This information is invaluable for the rational design of more potent analogs. nih.govresearchgate.netmdpi.com

Table 3: Key Parameters in CoMFA and CoMSIA Studies

| Parameter | Description | Importance |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | A higher q² indicates a more robust and predictive model. |

| r² (Non-cross-validated r²) | A measure of the correlation between the experimental and predicted activities. | A higher r² indicates a better fit of the model to the training data. |

| Steric Fields | Represents the shape and size of the molecules. | Helps to identify regions where bulky or smaller groups are preferred. |

| Electrostatic Fields | Represents the distribution of charge in the molecules. | Indicates where positive or negative charges are favorable for activity. |

| Hydrophobic Fields (CoMSIA) | Represents the affinity for non-polar environments. | Highlights regions where hydrophobic or hydrophilic groups are beneficial. |

This table outlines the general parameters and their significance in 3D-QSAR studies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.govniscpr.res.in These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking could be used to predict its binding orientation within the active site of a target protein. researchgate.nettandfonline.com The docking algorithm samples different conformations and orientations of the ligand and scores them based on their predicted binding energy.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govrsc.orgrsc.orgacs.orgmdpi.com MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that contribute to binding affinity.

Table 4: Applications of Molecular Docking and Dynamics Simulations

| Technique | Application | Information Obtained |

|---|---|---|

| Molecular Docking | Prediction of ligand binding mode. | Preferred binding orientation, key interacting residues, and a predicted binding affinity score. researchgate.nettandfonline.com |

| Molecular Dynamics Simulation | Analysis of the dynamic stability of the ligand-protein complex. | Conformational changes, interaction energies, and the role of solvent molecules. nih.govrsc.orgrsc.orgacs.orgmdpi.com |

This table summarizes the applications of common molecular modeling techniques.

Through these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and its analogs can be achieved, facilitating the design of new molecules with improved properties.

Prediction of Ligand-Receptor Binding Modes and Conformations

Detailed, publicly available research specifically documenting the ligand-receptor binding modes of this compound is not available at this time.

In silico techniques such as molecular docking are pivotal for predicting how a ligand like this compound might bind to a receptor's active site. This process involves generating a three-dimensional structure of the ligand and fitting it into the 3D structure of a target protein. The goal is to find the most energetically favorable binding pose, which is presumed to be the most likely orientation the ligand will adopt in a biological system. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in silico studies on related compounds often highlight the importance of specific amino acid residues in the binding pocket that interact with the ligand.

Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic view of the binding stability and can reveal subtle conformational changes in both the ligand and the receptor upon binding. While specific MD simulation data for this compound is not present in the reviewed literature, this methodology would be a standard approach to gain a deeper understanding of its binding interactions.

Conformational Analysis of Biologically Active Species

A comprehensive conformational analysis of this compound has not been specifically reported in the available scientific literature.

Conformational analysis is crucial for understanding the behavior of a molecule, as its three-dimensional shape dictates its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Computational methods, such as quantum chemical calculations, are employed to determine the relative energies of these different conformations and to identify the most stable, low-energy forms.

While specific data tables and detailed research findings for the conformational analysis of this compound are not available, the general principles of computational chemistry suggest that its conformational landscape would be a key area of investigation in any drug design program involving this compound.

Future Research Directions and Broader Academic Implications

Exploration of Novel 1-(3-(Allyloxy)phenyl)-N-methylmethanamine Derivatives with Tuned Activity

The generation of novel derivatives from a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For this compound, systematic structural modifications can be explored to probe the structure-activity relationship (SAR). Key areas for modification include the allyloxy group, the phenyl ring, and the N-methylmethanamine side chain. The concept of creating "pseudonatural products" (PNPs) by combining fragments of natural products can also inspire the design of novel derivatives, potentially exploring a wider and biologically relevant chemical space. nih.gov

Potential modifications to the core structure could include:

Modification of the Allyloxy Group: The reactivity and conformation of the allyl group can be altered. For instance, replacement with other unsaturated alkyl chains, saturated alkyl ethers, or bioisosteric replacements could modulate receptor binding and metabolic stability.

Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl ring can be tuned by introducing various substituents at different positions. This can influence the compound's interaction with its biological target.

Alterations to the N-methylmethanamine Side Chain: The length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the incorporation of the nitrogen into a heterocyclic system are all avenues for exploration that could impact the compound's pharmacological profile.

Table 1: Proposed Modifications for Novel this compound Derivatives

| Structural Region | Proposed Modification | Potential Impact |

| Allyloxy Group | Replacement with propargyloxy, benzyloxy, or fluoroalkoxy groups. | Altered binding affinity and metabolic stability. |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -OCH3). | Modified electronic properties and target interactions. |

| N-methylmethanamine | N-demethylation, N-acetylation, or incorporation into a piperidine (B6355638) or pyrrolidine (B122466) ring. | Changes in basicity, solubility, and receptor engagement. |

Application of Advanced Synthetic Methodologies for Diversified Compound Libraries

To efficiently explore the SAR of this compound, the application of advanced synthetic methodologies is crucial for generating a diversified library of derivatives. Traditional solution-phase synthesis can be resource-intensive for creating large numbers of compounds. Modern techniques offer streamlined and high-throughput alternatives.

Solid-Phase Synthesis: This technique, where molecules are built on a polymer support, allows for the easy removal of excess reagents and byproducts, simplifying purification. nih.gov A solid-phase approach could be designed where a key intermediate is attached to a resin, followed by a series of reactions to build the final derivatives. nih.gov

Flow Chemistry: Performing reactions in a continuously flowing stream within a network of tubes offers precise control over reaction parameters, enhanced safety, and the potential for automation and scale-up.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules. By combining a set of building blocks in all possible combinations, a vast chemical space can be explored efficiently.

Table 2: Comparison of Advanced Synthetic Methodologies

| Methodology | Advantages | Considerations |

| Solid-Phase Synthesis | Simplified purification, amenability to automation. nih.gov | Requires attachment and cleavage from the solid support. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup can be complex. |

| Combinatorial Chemistry | Rapid generation of large libraries, efficient exploration of SAR. | Often requires deconvolution of active mixtures. |

Integration of Multi-omics Data for Comprehensive Mechanistic Elucidation

Understanding the detailed mechanism of action of this compound and its derivatives requires a holistic approach that goes beyond traditional biochemical assays. The integration of multi-omics data can provide a comprehensive view of the cellular response to these compounds. nih.govnih.gov By analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels, researchers can identify the primary targets, off-target effects, and downstream signaling pathways affected by the compound. nih.govnih.gov

Genomics: Can identify genetic factors that influence an individual's response to the compound.

Transcriptomics: Reveals changes in gene expression patterns upon treatment with the compound, highlighting affected biological pathways. nih.gov

Proteomics: Identifies changes in protein expression and post-translational modifications, providing insights into the functional consequences of compound treatment.

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a snapshot of the metabolic state of the cell.

Table 3: Multi-omics Approaches for Mechanistic Studies

| Omics Technology | Information Provided | Example Application |

| Genomics | Genetic variations influencing compound response. | Identifying SNPs that correlate with compound efficacy. |

| Transcriptomics (e.g., RNA-seq) | Changes in gene expression. nih.gov | Identifying upregulated or downregulated genes in response to treatment. |

| Proteomics (e.g., Mass Spectrometry) | Alterations in protein levels and modifications. | Quantifying changes in target protein expression. |

| Metabolomics (e.g., NMR, LC-MS) | Perturbations in metabolic pathways. | Detecting changes in key cellular metabolites. |

Development of Robust Predictive Computational Models for Ligand Design

Computational modeling plays an increasingly vital role in modern drug discovery by accelerating the design-make-test-analyze cycle. For this compound, various computational techniques can be employed to rationalize its activity and guide the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This can be used to predict the activity of newly designed derivatives.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor. It can be used to visualize the binding mode of this compound and its analogs, providing insights for rational design.

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a target receptor to identify potential hits. It can be used to prioritize which derivatives of this compound should be synthesized and tested.

Table 4: Computational Models for Ligand Design

| Computational Technique | Application | Expected Outcome |

| QSAR | Predict the activity of unsynthesized derivatives. | A predictive model to guide compound prioritization. |

| Molecular Docking | Visualize and analyze the binding mode to a target. | Understanding of key intermolecular interactions for optimization. |

| Virtual Screening | Identify potential lead compounds from large databases. | A ranked list of virtual hits for further investigation. |

Potential Contributions to Chemical Biology and Drug Discovery Research Paradigms

The systematic investigation of this compound and its derivatives holds the potential to make significant contributions to the broader fields of chemical biology and drug discovery. The development of novel bioactive compounds, particularly those inspired by the fusion of natural product fragments, known as pseudonatural products, can lead to the discovery of unprecedented biological activities. nih.govnih.gov

Development of Novel Chemical Probes: Potent and selective derivatives of this compound could serve as valuable chemical probes for studying the function of their biological targets in complex biological systems.

Identification of New Therapeutic Leads: The exploration of a diversified chemical library based on this scaffold could lead to the identification of promising lead compounds for the development of new therapeutics.

Advancement of Synthetic and Computational Methodologies: The challenges associated with the synthesis and modeling of this compound class can drive innovation in synthetic chemistry and computational drug design.

Q & A

Q. What are the established synthetic routes for 1-(3-(Allyloxy)phenyl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves allylation of 3-hydroxyphenyl precursors followed by N-methylation. For example, reacting 3-hydroxyphenylmethanamine with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can introduce the allyloxy group . Subsequent N-methylation using methyl iodide or reductive amination with formaldehyde and NaBH₃CN ensures the tertiary amine formation. Optimization includes varying catalysts (e.g., phase-transfer catalysts for allylation) and solvent systems (e.g., dichloroethane for improved selectivity) to enhance yields .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and N-methyl resonance (δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₅NO: calc. 177.1154) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) assesses purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How does the allyloxy group influence the compound's reactivity in nucleophilic substitutions or oxidative transformations?

- Methodological Answer : The allyloxy moiety enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position. Oxidation of the allyl group (e.g., with OsO₄/NaIO₄) yields a carbonyl derivative, enabling further functionalization . Kinetic studies using UV-Vis spectroscopy (λmax ~260 nm) can monitor reaction progress . Computational modeling (DFT) predicts regioselectivity and transition states for these reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Analysis : Use LC-MS to rule out impurities (e.g., residual allyl bromide or N-methyl byproducts) that may skew bioactivity results .

- Structural Analogues : Compare activities of derivatives (e.g., replacing allyloxy with propargyloxy) to isolate structure-activity relationships (SAR) .

- Dose-Response Curves : Perform in vitro assays (e.g., enzyme inhibition) across a concentration range (1 nM–100 µM) to validate potency thresholds .

Q. What experimental designs are suitable for studying the compound's interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCRs) on a sensor chip to measure binding kinetics (ka/kd) .

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: 3C5) to predict binding poses and affinity .

- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., Ala-scanning) to identify critical residues for compound binding .

Q. How can computational methods guide the optimization of this compound for enhanced stability or bioavailability?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (2.1), solubility (−4.2 logS), and CYP450 interactions to prioritize derivatives with improved pharmacokinetics .

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify metabolic hotspots (e.g., allyloxy demethylation) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents, freshly opened methylamine) to minimize variability .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine in reductive amination) and adjust reaction times .

Q. What are the critical considerations for interpreting conflicting results in cytotoxicity assays?

- Methodological Answer :

- Cell Line Validation : Use STR profiling to confirm cell line authenticity (e.g., HeLa vs. HEK293) and ensure consistent passage numbers .

- Control Experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to normalize data across labs .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 177.25 g/mol (C₁₁H₁₅NO) | |

| Synthetic Yield (Optimized) | 72–85% (allylation step) | |

| LogP (Predicted) | 2.1 (SwissADME) | |

| Purity (HPLC) | >98% (λ = 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.